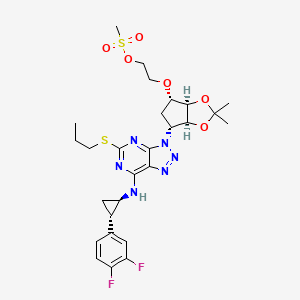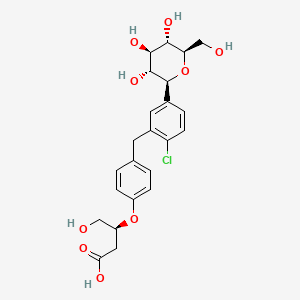
Famotidine Acid Methyl Ester Hydrochloride (Famotidine Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Famotidine Acid Methyl Ester Hydrochloride is a chemical compound that serves as an impurity in the synthesis of famotidine, a histamine H2 receptor antagonist used to reduce stomach acid production. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of famotidine formulations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Famotidine Acid Methyl Ester Hydrochloride typically involves the esterification of famotidine with methanol in the presence of hydrochloric acid. The reaction conditions include:
Reactants: Famotidine, methanol, hydrochloric acid
Temperature: Room temperature
Catalyst: Hydrochloric acid
Reaction Time: Several hours
Industrial Production Methods: In an industrial setting, the production of Famotidine Acid Methyl Ester Hydrochloride follows similar principles but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Purification Steps: Including distillation and crystallization to isolate the ester
Quality Control: Analytical methods such as HPLC to ensure purity
化学反応の分析
Types of Reactions: Famotidine Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to famotidine and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid (acidic conditions) or sodium hydroxide (basic conditions)
Oxidation: Oxidizing agents such as potassium permanganate
Substitution: Nucleophiles such as ammonia or amines
Major Products Formed:
Hydrolysis: Famotidine and methanol
Oxidation: Oxidized derivatives of the ester
Substitution: Substituted famotidine derivatives
科学的研究の応用
Famotidine Acid Methyl Ester Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of famotidine.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the quality control processes of famotidine production to ensure compliance with regulatory standards.
作用機序
The mechanism of action of Famotidine Acid Methyl Ester Hydrochloride is not well-documented, as it is primarily considered an impurity. its parent compound, famotidine, works by competitively inhibiting histamine H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. The ester form may exhibit similar interactions but with potentially altered efficacy and binding properties.
類似化合物との比較
Famotidine: The parent compound, used to treat conditions like peptic ulcers and gastroesophageal reflux disease.
Cimetidine: Another histamine H2 receptor antagonist with similar uses but different chemical structure.
Ranitidine: Previously used for similar indications but withdrawn from the market due to safety concerns.
Nizatidine: Another H2 receptor antagonist with comparable efficacy.
Uniqueness: Famotidine Acid Methyl Ester Hydrochloride is unique due to its specific role as an impurity in famotidine synthesis. Its presence and concentration are critical for quality control in pharmaceutical manufacturing, distinguishing it from other H2 receptor antagonists that are primarily active pharmaceutical ingredients.
特性
分子式 |
C9H15ClN4O2S2 |
|---|---|
分子量 |
310.8 g/mol |
IUPAC名 |
methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate;hydrochloride |
InChI |
InChI=1S/C9H14N4O2S2.ClH/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11;/h5H,2-4H2,1H3,(H4,10,11,12,13);1H |
InChIキー |
AUXMCGYIJDXLLU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCSCC1=CSC(=N1)N=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13434168.png)

![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)](/img/structure/B13434174.png)
![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)

![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)
![1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)


![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
